molecular formula C16H14N4 B1392479 3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 1242898-81-2

3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1392479
CAS No.: 1242898-81-2
M. Wt: 262.31 g/mol
InChI Key: QEDQTUGQJQSCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a specialized heterocyclic compound designed for research applications. Its structure incorporates multiple privileged pharmacophores, including a phenyl-substituted pyrazole core and a pyrrole ring, which are known to confer significant biological and material properties . The pyrazole-pyrrole scaffold is a versatile precursor in medicinal chemistry and drug discovery. Pyrazole derivatives are extensively documented for their broad spectrum of pharmacological activities, such as antibacterial , anticancer , antifungal , and anti-inflammatory properties . Specifically, compounds featuring a pyrrole ring attached to a pyrazole core have been identified as promising scaffolds for synthesizing novel bio-active heterocycles . Furthermore, pyrazole carboxamide derivatives have shown potential as antibiotic adjuvants, able to restore the efficacy of colistin against multidrug-resistant Acinetobacter baumannii . The carbonitrile group (-CN) on the pyrazole ring enhances the molecule's utility as a building block for further chemical transformations, including the synthesis of more complex heterocyclic systems . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-2-15-14(12-17)16(19-10-6-7-11-19)20(18-15)13-8-4-3-5-9-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQTUGQJQSCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C#N)N2C=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenylhydrazine with β-Ketonitrile Precursors

A common approach involves reacting phenylhydrazine with ethyl-substituted β-ketonitriles. For example, malononitrile or ethyl acetoacetate derivatives can be used to introduce the cyano and ethyl groups, respectively, into the pyrazole ring.

  • Reaction Conditions: Typically carried out in ethanol-water mixtures at moderate temperatures (~50-80 °C) with catalytic amounts of acid or base to facilitate cyclization.
  • Catalysts: Modified layered double hydroxides (LDHs) with copper iodide have been used as green catalysts to improve yields and reduce reaction times.

Use of Protecting Groups and Condensation Reagents

Protecting groups such as tert-butoxycarbonyl (Boc) or benzyl oxygen carbonyl are used to protect amine functionalities during multi-step synthesis. Condensation reagents like Lawesson's reagent facilitate cyclization and sulfurization steps in pyrazole synthesis.

  • Bases: Organic bases such as triethylamine or pyridine are used to neutralize acids formed during reactions and promote cyclization.
  • Water-Retaining Agents: Anhydrous sodium sulfate or magnesium sulfate are employed to remove water and drive equilibrium towards product formation.

Representative Synthetic Procedure (Adapted from Related Pyrazole Syntheses)

Step Reagents & Conditions Outcome
1. Formation of β-ketonitrile intermediate React ethyl acetoacetate with malononitrile under basic conditions β-Ketonitrile precursor with ethyl and cyano substituents
2. Cyclization with phenylhydrazine Phenylhydrazine + β-ketonitrile in ethanol-water (1:1), 55 °C, catalyst LDH@CuI Formation of 3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile core
3. Halogenation at 5-position (if required) Use NBS or similar halogenating agent 5-bromo or 5-chloro pyrazole intermediate
4. Cross-coupling with pyrrole Pd/C catalysis, hydrogenation or Pd-catalyzed coupling in THF, 40-60 °C Introduction of 5-(1H-pyrrol-1-yl) substituent
5. Purification Extraction, drying with anhydrous sodium sulfate, recrystallization Pure this compound

Detailed Research Findings and Optimization

Yield and Purity

  • Yields for pyrazole ring formation with phenylhydrazine and β-ketonitrile precursors typically range from 80% to 90% under optimized conditions.
  • The coupling step to introduce the pyrrole moiety may yield 70-85% depending on catalyst efficiency and reaction time.
  • Purification by recrystallization from methylene chloride or ethyl acetate ensures high purity (>95%) suitable for pharmaceutical applications.

Environmental and Economic Considerations

  • Use of green catalysts such as modified LDHs and avoidance of toxic solvents like pyridine improves environmental profile.
  • Avoiding pyridine as a solvent is advantageous industrially due to its toxicity; triethylamine or other organic bases are preferred.
  • Water-retaining agents and condensation reagents are selected to minimize waste and improve reaction efficiency.

Industrial Scale-Up

  • Reactions are scalable in 10L or larger reactors with controlled reflux and inert atmosphere to prevent oxidation.
  • Hydrogenation steps using Pd/C are conducted under mild pressure to ensure safety and high throughput.
  • Reaction monitoring by TLC and HPLC ensures endpoint detection and quality control.

Summary Table of Key Reagents and Conditions

Reaction Step Reagents/Conditions Notes
Pyrazole ring formation Phenylhydrazine, β-ketonitrile, EtOH:H2O (1:1), 55 °C, LDH@CuI catalyst Green, efficient, moderate temp
Halogenation (if needed) N-Bromosuccinimide (NBS) or equivalent For 5-position functionalization
Pyrrole coupling Pd/C catalyst, THF, 40-60 °C, hydrogen atmosphere High selectivity, mild conditions
Use of protecting groups Boc, benzyl oxygen carbonyl Protect amines during synthesis
Bases and condensation reagents Triethylamine, Lawesson's reagent Promote cyclization, sulfurization
Drying and purification Anhydrous sodium sulfate, recrystallization Ensure product purity

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is C16H18N4C_{16}H_{18}N_{4}, with a molecular weight of approximately 266.34 g/mol. The compound features a pyrazole ring, which is known for its bioactivity and potential pharmacological applications. The presence of the pyrrole group enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds possess antimicrobial properties. This compound has been tested against several bacterial strains, demonstrating significant inhibitory effects. This suggests potential applications in developing new antibiotics, particularly against resistant strains .

Agrochemicals

There is growing interest in the application of this compound in agrochemicals as a pesticide or herbicide . Pyrazole derivatives are known for their efficacy in pest control, and this compound could be synthesized into formulations that target specific pests while minimizing environmental impact .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity .

Case Study 2: Antimicrobial Testing

A recent investigation evaluated the antimicrobial properties of various pyrazole compounds, including the target compound. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, supporting its potential use as an antimicrobial agent .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antitumor agent with cytotoxic effects on cancer cells
Antimicrobial ActivityInhibitory effects against bacterial strains like S. aureus
AgrochemicalsPossible use as a pesticide or herbicide

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in cancer research, this compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways . Additionally, it may interact with autophagy proteins, promoting cell death in certain contexts.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole-4-carbonitrile derivatives exhibit diverse pharmacological and agrochemical activities depending on substituent patterns. Below is a comparative analysis:

Compound Name Substituents Key Properties/Applications Melting Point (°C) Source
Target Compound 3-Ethyl, 1-phenyl, 5-pyrrol-1-yl Research chemical, potential bioactivity N/A
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) 5-ethoxymethyleneamino, 4-fluorophenyl Intermediate for triazolopyrimidines 194–196
Fipronil 4-(trifluoromethyl)sulfinyl, 2,6-dichloro-4-(trifluoromethyl)phenyl Broad-spectrum insecticide N/A
1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile 1-Methyl, 5-pyrrol-1-yl Discontinued (stability/performance issues?) N/A
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) Tetrazolylthio, acetylpropanoyl Antimicrobial candidate 173.1
Key Observations

Substituent-Driven Applications

  • The ethyl and pyrrole groups in the target compound contrast with the trifluoromethyl sulfinyl group in fipronil, which confers insecticidal activity via GABA receptor antagonism . The absence of electronegative groups (e.g., Cl, F) in the target compound may limit pesticidal utility but enhance compatibility in pharmaceutical contexts.
  • Compared to the tetrazolylthio substituent in compound 6d (), the target compound’s pyrrole group may offer distinct hydrogen-bonding capabilities, affecting target selectivity .

Thermal Stability

  • Derivatives like 15a (mp 194–196°C) and 6d (mp 173.1°C) exhibit moderate thermal stability, typical of nitrile-containing heterocycles. The target compound’s melting point is unspecified but likely falls within this range .

Bioactivity and Pharmacological Potential Pyrazole derivatives with amino or imino groups (e.g., compounds 17a in ) show antimicrobial and antitumor activities .

The ethyl group in the target compound may improve steric bulk or metabolic stability .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound 15a (Fluorophenyl) Fipronil
Molecular Weight ~305.3 g/mol (estimated) 407.3 g/mol 437.15 g/mol
TPSA (Ų) 46.5 ~90 (estimated) 71.1
Hydrogen Bond Donors 0 1 (NH) 1 (NH)
LogP (estimated) ~3.2 ~3.8 4.0

Biological Activity

3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4C_{16}H_{18}N_4 with a molecular weight of 266.34 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H18N4
Molecular Weight266.34 g/mol
PurityTypically 95%

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole could induce apoptosis in various cancer cell lines, including H460 and A549, with IC50 values indicating moderate to high potency against these cell lines . The presence of the carbonitrile group enhances the compound's ability to interact with cellular targets, promoting cell death in malignant cells.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In particular, compounds similar to this compound have shown effectiveness in reducing inflammation markers in vitro and in vivo. This is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Antimicrobial Activity

Studies have suggested that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The compound has shown effectiveness against both bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Receptors : It can bind to various receptors, modulating signaling pathways that lead to apoptosis or anti-inflammatory responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics .
CompoundCell LineIC50 (µg/mL)
Compound AA549193.93
Compound BH460208.58
Compound CHT29238.14

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . For the target compound, modifications would include introducing the 1H-pyrrol-1-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and ethylation at the 3-position using alkyl halides. Reaction optimization (solvent, catalyst, temperature) is critical to avoid side products.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group at C3, pyrrole at C5) via chemical shifts and coupling patterns. Aromatic protons in phenyl and pyrrole rings appear in δ 6.5–8.5 ppm .
  • IR : The nitrile group (C≡N) shows a sharp peak near 2200–2250 cm⁻¹. Carbonyl or carbaldehyde groups (if present) absorb at ~1700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should match the molecular weight (e.g., calculated for C₁₇H₁₅N₅: 297.34 g/mol). Fragmentation patterns can confirm substituent loss (e.g., ethyl or pyrrole groups) .

Q. What crystallization methods are suitable for obtaining high-quality single crystals of this compound?

  • Methodological Answer : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures is effective. For pyrazole derivatives, crystal packing is influenced by π-π stacking and hydrogen bonding. Use SHELXL for refinement, ensuring proper treatment of displacement parameters and twinning .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) complement experimental studies on this compound?

  • Methodological Answer :

  • DFT : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps). Compare with X-ray crystallography data to validate accuracy .
  • Molecular Docking : Screen against target proteins (e.g., kinases, enzymes) using AutoDock Vina. Align the pyrazole core and nitrile group in active sites to assess binding affinity. Adjust substituents (e.g., pyrrole) to enhance interactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace ethyl with methyl, substitute pyrrole with other heterocycles) and test in vitro.
  • Assays : Use enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (MTT assay on cancer cell lines). Correlate substituent electronic/hydrophobic properties with activity .

Q. What strategies resolve discrepancies in spectroscopic vs. crystallographic data?

  • Methodological Answer :

  • Dynamic Effects : NMR may show averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to detect dynamic processes.
  • Disorder Modeling : In SHELXL, refine disordered groups (e.g., ethyl chains) with PART instructions and occupancy adjustments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

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